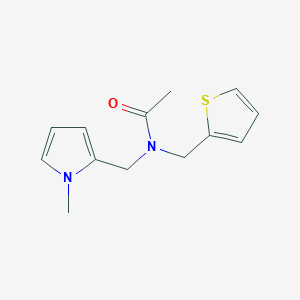

N1-(3,5-dimethylphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(3,5-dimethylphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, also known as DMTX, is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. DMTX is a derivative of the drug ketamine, which is commonly used as an anesthetic and pain reliever. However, DMTX is not intended for human use and is only used in laboratory experiments.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Pharmacological Activity

Neurokinin-1 Receptor Antagonism : Compounds with morpholine derivatives have been developed as neurokinin-1 receptor antagonists, showing efficacy in pre-clinical models relevant to emesis and depression. The design of water-soluble and orally active agents exemplifies the medicinal chemistry efforts in optimizing drug properties for clinical administration (Harrison et al., 2001).

Antifungal Agents : Morpholine and oxalamide derivatives have been investigated for their fungicidal activity against Candida and Aspergillus species. Modifications to the morpholine core have been shown to improve plasma stability while maintaining antifungal efficacy, highlighting the importance of structural optimization in developing therapeutic agents (Bardiot et al., 2015).

Organic Synthesis and Chemical Transformations

Novel Synthetic Routes : Research on the synthesis of oxalamides has led to the development of novel one-pot synthetic approaches, enabling the creation of N-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This methodology demonstrates the utility of oxalamides in synthesizing anthranilic acid derivatives and highlights innovative pathways in organic synthesis (Mamedov et al., 2016).

Ligand Design for Metal Catalysis : The structural features of morpholine and its derivatives have been exploited in the design of ligands for palladium-catalyzed aminations of aryl halides. These studies reveal how subtle changes in ligand structure can influence catalytic activity and selectivity, offering insights into the design of more efficient catalysts for organic transformations (Shi et al., 2008).

Propiedades

IUPAC Name |

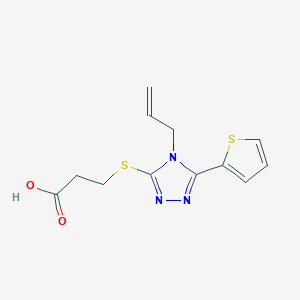

N'-(3,5-dimethylphenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3S/c1-14-10-15(2)12-16(11-14)22-20(25)19(24)21-13-17(18-4-3-9-27-18)23-5-7-26-8-6-23/h3-4,9-12,17H,5-8,13H2,1-2H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDWZTAAKCJCKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3,5-dimethylphenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2757730.png)

![2-benzamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2757734.png)

![2-(3,4-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2757739.png)

![1-(methylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2757746.png)